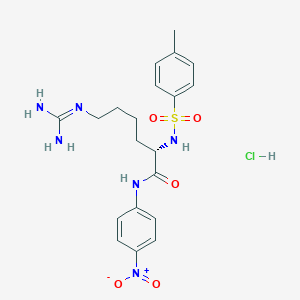
N(alpha)-Tosylhomoarginine-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Tosylhomoarginine-4-nitroanilide is a synthetic compound used primarily in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the study of proteases. The compound’s structure includes a tosyl group, a homoarginine residue, and a 4-nitroanilide moiety, which together contribute to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Tosylhomoarginine-4-nitroanilide typically involves multiple steps, starting with the protection of the amino group of homoarginineThe final step involves coupling the protected homoarginine derivative with 4-nitroaniline under specific conditions to yield the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N(alpha)-Tosylhomoarginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the tosyl group could result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N(alpha)-Tosylhomoarginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Biology: In the investigation of enzyme kinetics and mechanisms.
Industry: Used in the development of diagnostic assays and biochemical reagents.
Wirkmechanismus
The mechanism of action of N(alpha)-Tosylhomoarginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through the release of the 4-nitroaniline moiety, which can be detected spectrophotometrically. This allows researchers to study the enzyme’s activity, specificity, and inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(alpha)-Tosylarginine-4-nitroanilide: Similar structure but with an arginine residue instead of homoarginine.
N(alpha)-Tosyllysine-4-nitroanilide: Contains a lysine residue.
N(alpha)-Tosylornithine-4-nitroanilide: Contains an ornithine residue.
Uniqueness
N(alpha)-Tosylhomoarginine-4-nitroanilide is unique due to the presence of the homoarginine residue, which can influence its interaction with enzymes compared to other similar compounds. This uniqueness makes it valuable for studying specific enzyme-substrate interactions and for developing selective enzyme inhibitors.
Eigenschaften
CAS-Nummer |
61362-03-6 |
|---|---|
Molekularformel |
C20H27ClN6O5S |
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
(2S)-6-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C20H26N6O5S.ClH/c1-14-5-11-17(12-6-14)32(30,31)25-18(4-2-3-13-23-20(21)22)19(27)24-15-7-9-16(10-8-15)26(28)29;/h5-12,18,25H,2-4,13H2,1H3,(H,24,27)(H4,21,22,23);1H/t18-;/m0./s1 |
InChI-Schlüssel |
XEQDRQKCIWZRHO-FERBBOLQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
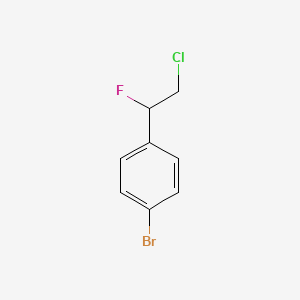
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
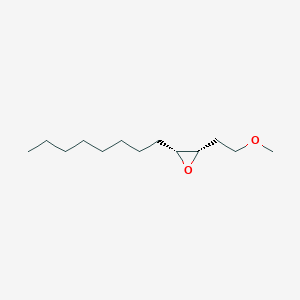
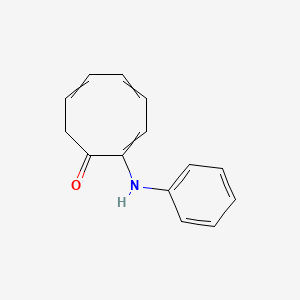
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
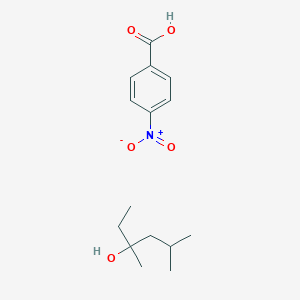

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
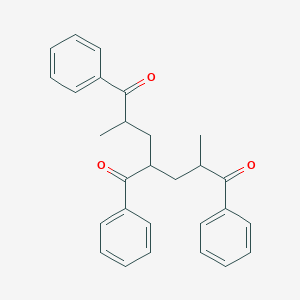
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)

![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
